

Application of 2-(4,5-Dihydroimidazol-1-yl)ethanol in Antimicrobial Research

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Compound of Interest

Compound Name: 2-(4,5-Dihydroimidazol-1-yl)ethanol

Cat. No.: B1594007

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol and its derivatives, belonging to the broader class of imidazolines and imidazolium compounds, have garnered significant interest in antimicrobial research. These cationic molecules exhibit a wide spectrum of activity against various pathogens, including bacteria and fungi. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. Furthermore, some studies suggest that these compounds may also interfere with critical cellular processes such as DNA replication and quorum sensing. The structural features of these compounds, particularly the length of alkyl chain substituents, play a crucial role in their antimicrobial efficacy and selectivity. These application notes provide a summary of the available data on related compounds and detailed protocols for the evaluation of their antimicrobial properties.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

While specific minimum inhibitory concentration (MIC) data for **2-(4,5-Dihydroimidazol-1-yl)ethanol** is not readily available in the reviewed literature, studies on structurally similar 1-(2-

hydroxyethyl)-3-alkylimidazolium chlorides provide valuable insights into the potential antimicrobial efficacy of this class of compounds. The following table summarizes the MIC values of these related compounds against a panel of pathogenic bacteria.

Compound Class	Test Organism	MIC Range (mM)	Reference
1-(2-hydroxyethyl)-3-alkylimidazolium chlorides	Escherichia coli	60 - 125	[1]
Aeromonas hydrophila	60 - 125	[1]	
Listeria monocytogenes	60 - 125	[1]	
Salmonella enterica	60 - 125	[1]	

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of **2-(4,5-Dihydroimidazol-1-yl)ethanol** and related compounds, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the CLSI and EUCAST guidelines for determining the MIC of an antimicrobial agent against bacteria that grow aerobically.[\[2\]](#)[\[3\]](#)

1. Materials:

- Test compound (e.g., **2-(4,5-Dihydroimidazol-1-yl)ethanol**)
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35 ± 2 °C)

2. Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. d. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL.

3. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water or DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 μ L.

4. Inoculation and Incubation: a. Add 50 μ L of the standardized bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB). b. The final volume in each well will be 100 μ L. c. Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

5. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Biofilm Inhibition Assay

This protocol is a common method to assess the ability of a compound to prevent biofilm formation.

1. Materials:

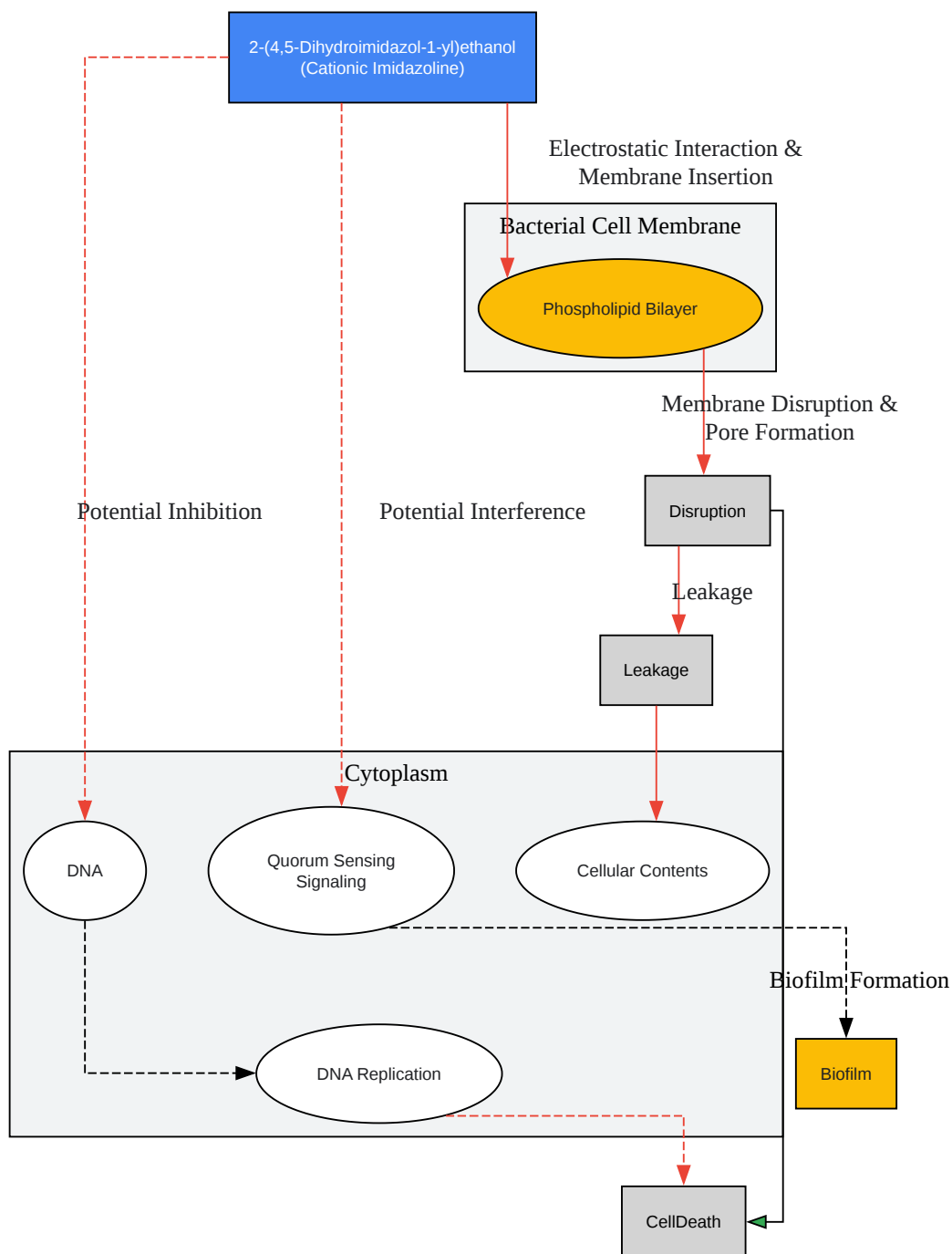
- Test compound
- Sterile 96-well flat-bottom microtiter plates
- Tryptic Soy Broth (TSB) supplemented with 1% glucose
- Bacterial strains known for biofilm formation (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*)
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%)
- Phosphate-buffered saline (PBS)
- Plate reader (570 nm)

2. Procedure: a. Prepare serial dilutions of the test compound in TSB with 1% glucose in the wells of a 96-well plate. b. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose. c. Add 100 μ L of the diluted bacterial suspension to each well. Include a positive control (bacteria without compound) and a negative control (broth only). d. Incubate the plate at 37°C for 24 hours without shaking. e. After incubation, gently wash the wells twice with 200 μ L of PBS to remove planktonic bacteria. f. Air-dry the plate for 45 minutes. g. Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. h. Wash the wells three times with 200 μ L of PBS. i. Add 200 μ L of 95% ethanol to each well to solubilize the stained biofilm. j. Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis: a. The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = $[(\text{OD}_{\text{control}} - \text{OD}_{\text{treated}}) / \text{OD}_{\text{control}}] \times 100$

Mandatory Visualizations

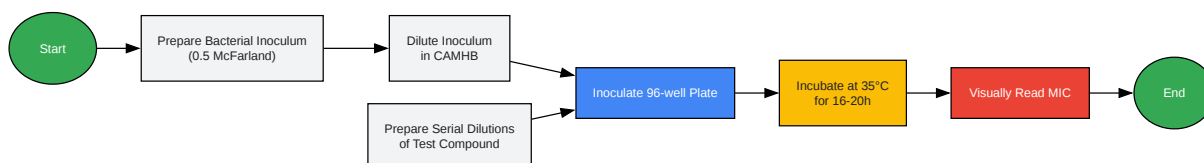
Signaling Pathway: Proposed Mechanism of Antimicrobial Action



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Caption: Proposed mechanisms of antimicrobial action for imidazoline compounds.

Experimental Workflow: Broth Microdilution for MIC Determination



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

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References

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